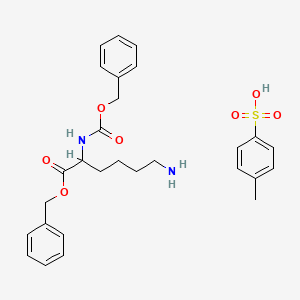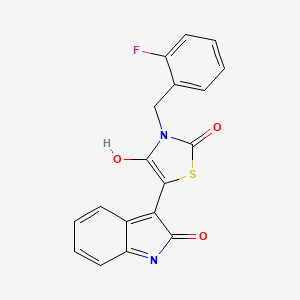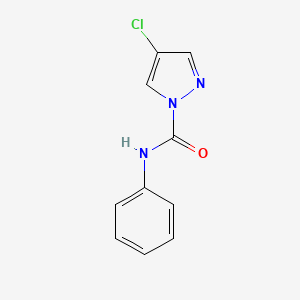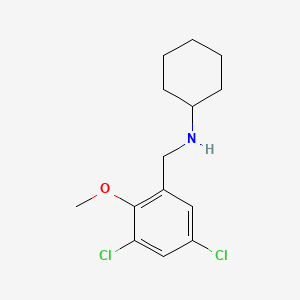
Lys(Z)-OBzl.TosOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys(Z)-OBzl.TosOH, also known as Nα,Nε-Di-Z-L-lysine benzyl ester p-toluenesulfonate, is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains. The Z group (benzyloxycarbonyl) is a common protecting group used to prevent unwanted reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-OBzl.TosOH typically involves the protection of the amino groups of lysine with benzyloxycarbonyl (Z) groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form Nα,Nε-Di-Z-L-lysine. This intermediate is then esterified with benzyl alcohol in the presence of a catalyst like p-toluenesulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: The Z groups can be removed by hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding free lysine.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: Free lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lys(Z)-OBzl.TosOH has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.
Mécanisme D'action
The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative with a different protecting group (Fmoc) used in peptide synthesis.
Nα-Boc-Nε-Z-L-lysine: A lysine derivative with a Boc protecting group, offering different deprotection conditions.
Nα,Nε-Di-Boc-L-lysine: A lysine derivative with two Boc groups, providing alternative protection strategies.
Uniqueness
Lys(Z)-OBzl.TosOH is unique due to its combination of Z and benzyl ester protecting groups, which offer specific advantages in terms of stability and ease of removal. The use of p-toluenesulfonate as a counterion enhances the solubility and handling of the compound in various solvents .
Propriétés
Formule moléculaire |
C28H34N2O7S |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
Clé InChI |
PERBHXHGFSEBTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)
![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)



![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)

